molecular formula C25H26ClN7O B2886841 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide CAS No. 1021094-21-2

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide

Cat. No.: B2886841
CAS No.: 1021094-21-2
M. Wt: 475.98
InChI Key: KGMKTBNETYXHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide (CAS# 1021094-21-2) is a high-quality chemical compound with a complex molecular structure, consisting of a pyrazolo[3,4-d]pyrimidine core coupled to a benzylpiperazine group and a 3-chlorobenzamide substituent . This compound is of significant interest in medicinal chemistry and oncology research due to its structural features, which are characteristic of potential kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of purine nucleobases, designed to occupy the adenine binding pocket of ATP-binding enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Researchers can utilize this compound to study enzyme inhibition mechanisms and receptor interactions, particularly in the context of anti-proliferative activity against various cancer cell lines . The presence of both the piperazine and pyrimidine moieties contributes to favorable solubility and bioavailability, making it a suitable candidate for in vitro biochemical and cellular assays . The product is supplied with a minimum purity of 90% and is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O/c26-21-8-4-7-20(15-21)25(34)27-9-10-33-24-22(16-30-33)23(28-18-29-24)32-13-11-31(12-14-32)17-19-5-2-1-3-6-19/h1-8,15-16,18H,9-14,17H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMKTBNETYXHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the condensation of 4-chlorobenzoyl chloride with 1-benzylpiperazine to yield an intermediate. This intermediate is then coupled with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions to form the final product. The reaction is generally carried out in a solvent like dimethylformamide (DMF) with catalysts such as triethylamine (TEA) under inert conditions.

Industrial Production Methods

For large-scale production, automated synthesis techniques, and high-throughput screening methods can be employed. The key is maintaining the reaction environment to ensure high yield and purity. Methods like recrystallization and chromatography are essential to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the benzylpiperazine moiety, leading to the formation of hydroxylated derivatives.

  • Reduction: : The compound can also be reduced under mild conditions to form various reduced products.

  • Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly at the chlorobenzamide and pyrazolo[3,4-d]pyrimidine regions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, Jones reagent

  • Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst

  • Substitution: : Alkyl halides, acyl chlorides, and organometallic reagents

Major Products

  • Hydroxylated benzylpiperazine derivatives

  • Reduced amide forms

  • Various substituted derivatives with functional groups altering the chemical and physical properties

Scientific Research Applications

Chemistry

This compound is used as a precursor in the synthesis of more complex molecules. Its structure serves as a basis for developing novel heterocyclic compounds.

Biology

In biological research, this compound acts as a molecular probe for studying receptor-ligand interactions due to its ability to bind specific proteins or enzymes.

Medicine

Industry

The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as G-protein-coupled receptors or ion channels. This binding can either activate or inhibit the biological pathway, depending on the nature of the interaction. The molecular pathways involved may include signal transduction cascades leading to physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Piperazine Ring

Compound 1 : 3-Chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS: 1021122-72-4)
  • Structural Difference : The benzyl group is replaced with a 4-methoxyphenyl moiety.
Compound 2 : 3-Chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
  • Structural Difference : Substitution with a 4-fluorophenyl group.
  • Impact : Fluorine’s electronegativity may improve metabolic stability and binding affinity through polar interactions or reduced susceptibility to oxidative metabolism .

Modifications to the Benzamide Moiety

Compound 3 : N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide (CAS: 1021061-25-5)
  • Structural Difference : The 3-chlorobenzamide is replaced with 2-chloro-6-fluorobenzamide .
  • Impact: The ortho-chloro and para-fluoro substituents may sterically hinder binding or alter dipole interactions. Molecular weight increases slightly (494.0 vs.

Core Scaffold Variations

Compound 4 : 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5)
  • Structural Differences :
    • A methyl group at the 1-position of the pyrazolopyrimidine core.
    • A 3-chloro-4-methoxyphenylamine substituent at the 4-position.
  • Impact : The methyl group could reduce rotational freedom, while the chloro-methoxyphenylamine may enhance DNA intercalation or kinase inhibition. Molecular weight (463.96) is lower, suggesting improved bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound ID Piperazine Substitution Benzamide/Amine Substitution Molecular Formula Molecular Weight Key Properties
Target Compound 4-Benzyl 3-Chlorobenzamide C₂₅H₂₆ClN₇O₂ 492.0 N/A
Compound 1 (CAS: 1021122-72-4) 4-(4-Methoxyphenyl) 3-Chlorobenzamide C₂₅H₂₆ClN₇O₂ 492.0 N/A
Compound 2 4-(4-Fluorophenyl) 3-Chlorobenzamide C₂₅H₂₅ClFN₇O₂ 509.97* Hypothesized metabolic stability
Compound 3 (CAS: 1021061-25-5) 4-Benzyl 2-Chloro-6-fluorobenzamide C₂₅H₂₅ClFN₇O 494.0 N/A
Compound 4 (CAS: 878063-77-5) 4-Benzyl 3-Chloro-4-methoxyphenylamine C₂₄H₂₆ClN₇O 463.96 N/A

*Calculated based on molecular formula.

Key Research Findings

  • Piperazine Modifications : Fluorine or methoxy substitutions on the piperazine ring are common strategies to optimize pharmacokinetics and target engagement .
  • Benzamide Positioning : Ortho-substitutions (e.g., 2-chloro-6-fluoro in Compound 3) may reduce binding affinity compared to para/meta positions due to steric effects .
  • Scaffold Flexibility: Methylation at the pyrazolopyrimidine core (Compound 4) demonstrates how minor structural changes can significantly alter molecular weight and drug-likeness .

Biological Activity

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzylpiperazine : Known for its psychoactive properties.
  • Pyrazolo[3,4-d]pyrimidine : A heterocyclic compound with diverse biological activities.
  • Chlorobenzamide : Often associated with antipsychotic and anti-inflammatory effects.

Molecular Formula

  • Molecular Formula : C29H31N7O
  • Molecular Weight : 491.6 g/mol

Structural Representation

ComponentStructure
IUPAC NameN-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-chlorobenzamide
CAS Number1021061-49-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidepressant Activity : Studies suggest potential antidepressant-like effects due to its interaction with serotonin receptors.
  • Anti-inflammatory Properties : The chlorobenzamide moiety may contribute to anti-inflammatory activity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazole class, providing insights into their therapeutic potential:

  • Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction .
  • CYP450 Interaction Studies : Some studies have reported that pyrazole derivatives can influence cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can lead to significant drug-drug interactions in clinical settings .
  • Neuropharmacological Studies : Research has indicated that compounds with similar structures can exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of chlorinated pyrimidine precursors with hydrazine derivatives.
  • Step 2 : Introduction of the 4-benzylpiperazine moiety through nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
  • Step 3 : Coupling of the ethyl-3-chlorobenzamide group via amide bond formation, often employing carbodiimide crosslinkers like EDC/HOBt . Key intermediates include 4-chloro-pyrazolo[3,4-d]pyrimidine and 1-(2-aminoethyl)-3-chlorobenzamide .

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzylpiperazine integration at δ 2.5–3.5 ppm for piperazine protons).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~530–540 Da).
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, it is hypothesized to target protein kinases (e.g., Aurora kinases) due to the pyrazolo-pyrimidine scaffold’s ATP-competitive binding. The 4-benzylpiperazine moiety may enhance solubility and modulate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the piperazine substitution step?

  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
  • Catalysis : Use KI as an additive to accelerate SNAr (nucleophilic aromatic substitution) kinetics.
  • Temperature Control : Gradual heating (ramp from 60°C to 90°C over 2 hours) minimizes decomposition . Table 1 : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)
DMF, 80°C, 12h6292
DMA + KI, 90°C, 8h7897

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular Docking : Use AutoDock Vina to screen against kinase homology models (e.g., PDB ID 6AY for pyrazolo-pyrimidine binding pockets).
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify residues critical for selectivity .
  • ADMET Prediction : SwissADME to evaluate permeability and cytochrome P450 inhibition risks .

Q. How do structural modifications (e.g., replacing benzylpiperazine with aryl groups) affect bioactivity?

  • Case Study : Replacing benzylpiperazine with 4-fluorophenyl reduces kinase inhibition (IC₅₀ increases from 12 nM to 230 nM) due to loss of hydrophobic interactions.
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl substitutions on the benzamide improve metabolic stability (t₁/₂ increases from 1.2 h to 4.5 h in microsomal assays) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Standardize Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme sources (recombinant vs. cell lysate).
  • Control for Compound Stability : Pre-test compound integrity in assay buffers via LC-MS to rule out degradation .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. Why do solubility values vary in different solvent systems?

  • pH Dependency : The compound’s piperazine group (pKa ~8.5) increases solubility in acidic buffers (e.g., PBS pH 4.0: 2.3 mg/mL vs. pH 7.4: 0.8 mg/mL).
  • Co-solvent Use : Addition of 10% PEG-400 improves aqueous solubility to 5 mg/mL .

Methodological Guidance

Q. What strategies enhance enantiomeric purity during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15) to separate diastereomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • Kinase Profiling : Use multiplexed bead-based platforms (e.g., PamGene) to assess off-target kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.